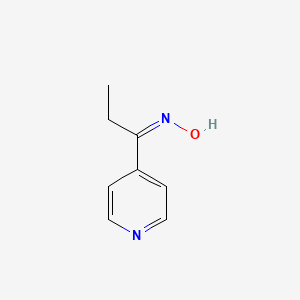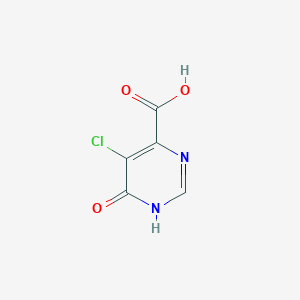
5-クロロ-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸
概要
説明
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7ClN2O3 . It is also known as 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted with a chlorine atom, a cyclopropyl group, and a carboxylic acid group . Further quantum chemical calculations and Hirshfeld surface analysis could provide more insights into its molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.61 and a density of 1.86±0.1 g/cm3 at 20 ºC . It should be stored at 2-8°C .作用機序
Target of Action
The primary target of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is an important target for the effective treatment of hyperuricemia-associated diseases .
Mode of Action
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid interacts with Xanthine Oxidase by forming privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound, as a Xanthine Oxidase inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Pharmacokinetics
The compound’s stability in the binding pocket of XO was confirmed by molecular dynamics simulations .
Result of Action
The inhibition of Xanthine Oxidase by 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid results in a decrease in uric acid production. This can help manage conditions associated with hyperuricemia, such as gout .
実験室実験の利点と制限
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a versatile molecule that can be used as a building block for the synthesis of various derivatives with potential biological activities. It is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. However, 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has some limitations for lab experiments. It is a highly reactive molecule that can be easily oxidized and degraded under certain conditions. This can lead to the formation of unwanted by-products and impurities, which can affect the results of experiments.
将来の方向性
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives have shown promising biological activities, and there is a need for further research to explore their potential applications. Some future directions for 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid research include:
1. Synthesis and evaluation of new 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives with improved biological activities.
2. Investigation of the mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives.
3. Development of new synthetic routes for 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives.
5. Investigation of the potential applications of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives in drug discovery and development.
Conclusion:
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a versatile molecule that has shown promising biological activities. It can be easily synthesized and purified, making it a useful tool for medicinal chemistry research. 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and its derivatives have potential applications in various fields, including cancer therapy, inflammation, and bacterial infections. Further research is needed to explore their full potential.
科学的研究の応用
ここでは、「5-クロロ-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸」の科学研究における応用について、さまざまな分野における独自の応用に焦点を当てて、包括的な分析を行います。
薬理学的応用
この化合物は、特に特定の酵素に対する阻害効果のために、薬理学における潜在的な用途について研究されてきました。たとえば、この化合物の誘導体は一連合成され、組織の改変と分解に関与するマトリックスメタロプロテイナーゼ(MMP)を阻害する能力について評価されています。誘導体は、関節炎や癌などのさまざまな疾患に関与するMMP-13を阻害する強力で選択的な活性を示しました .
化学合成における応用
化学合成の分野では、この化合物はより複雑な分子の合成における前駆体または中間体として役立ちます。5-クロロ-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の誘導体は、特定の薬理学的活性を示すように設計されており、薬物開発プロセスにおけるその汎用性を示しています .
生化学分析
Biochemical Properties
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. By inhibiting this enzyme, 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can reduce the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout . The compound interacts with key residues in the xanthine oxidase enzyme, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stacking, and hydrophobic interactions .
Cellular Effects
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of xanthine oxidase, leading to altered levels of reactive oxygen species (ROS) and oxidative stress . This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation, apoptosis, and differentiation . The compound’s ability to reduce oxidative stress makes it a potential therapeutic agent for conditions associated with oxidative damage.
Molecular Mechanism
The molecular mechanism of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its binding to the active site of xanthine oxidase, where it forms stable interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The inhibition of xanthine oxidase by 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid results in decreased production of uric acid and reduced oxidative stress, which can have therapeutic benefits for diseases such as gout and hyperuricemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase for several hours, but prolonged exposure can lead to a gradual decrease in efficacy . This degradation may be due to chemical instability or interactions with other biomolecules in the experimental environment .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid vary with different dosages. At low doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is involved in metabolic pathways related to purine metabolism . It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the metabolic flux of purine derivatives . The compound’s inhibitory effects on these enzymes can lead to altered levels of metabolites such as hypoxanthine, xanthine, and uric acid . Additionally, the compound may affect the levels of cofactors such as NAD+ and FAD, which are essential for the enzymatic activity of xanthine oxidase .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites such as the liver and kidneys, where xanthine oxidase is predominantly expressed . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound may also localize to other organelles involved in purine metabolism, such as peroxisomes . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments, enhancing its inhibitory effects on xanthine oxidase .
特性
IUPAC Name |
5-chloro-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHPYDVJUJFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657750 | |
| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914916-96-4 | |
| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




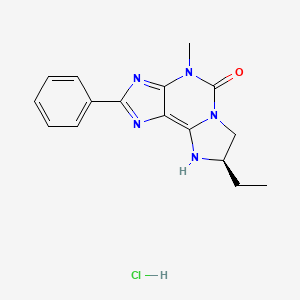
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)

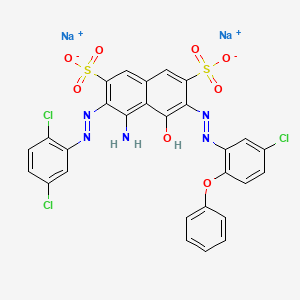


![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)
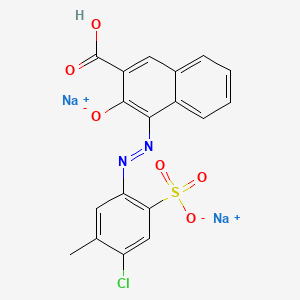
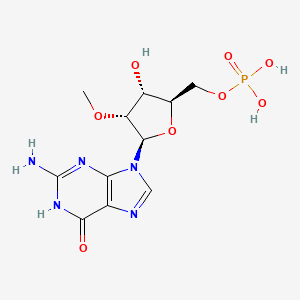
![4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B1497106.png)

